molecular formula C27H34N2O6 B11141450 5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11141450
M. Wt: 482.6 g/mol
InChI Key: YDXZLAPXVOGQQN-BZZOAKBMSA-N
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Description

5-(2,5-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethylamino, hydroxy, and propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. One common approach involves the use of 2,5-dimethoxyphenyl isocyanate as a key intermediate. This intermediate undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

5-(2,5-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2,5-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

(4Z)-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O6/c1-17(2)35-19-10-8-18(9-11-19)25(30)23-24(21-16-20(33-5)12-13-22(21)34-6)29(27(32)26(23)31)15-7-14-28(3)4/h8-13,16-17,24,30H,7,14-15H2,1-6H3/b25-23-

InChI Key

YDXZLAPXVOGQQN-BZZOAKBMSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=CC(=C3)OC)OC)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

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